molecular formula C6H12ClNO B8211365 (1S,5R,6R)-3-azabicyclo[3.2.0]heptan-6-ol;hydrochloride

(1S,5R,6R)-3-azabicyclo[3.2.0]heptan-6-ol;hydrochloride

Cat. No.: B8211365
M. Wt: 149.62 g/mol
InChI Key: XMKPHELWJMSDHY-KJESCUSBSA-N
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Description

(1S,5R,6R)-3-azabicyclo[320]heptan-6-ol;hydrochloride is a bicyclic compound that features a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R,6R)-3-azabicyclo[3.2.0]heptan-6-ol;hydrochloride typically involves the formation of the bicyclic structure through cyclization reactions. Common synthetic routes include:

    Cyclization of Amino Alcohols: This method involves the cyclization of amino alcohol precursors under acidic conditions to form the bicyclic structure.

    Reductive Amination: Another approach is the reductive amination of ketones with amines, followed by cyclization.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,5R,6R)-3-azabicyclo[3.2.0]heptan-6-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

(1S,5R,6R)-3-azabicyclo[3.2.0]heptan-6-ol;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,5R,6R)-3-azabicyclo[3.2.0]heptan-6-ol;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Azabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but with different ring sizes.

    8-Azabicyclo[3.2.1]octane: Another related compound with a different arrangement of the nitrogen atom within the bicyclic system.

Uniqueness

(1S,5R,6R)-3-azabicyclo[3.2.0]heptan-6-ol;hydrochloride is unique due to its specific stereochemistry and the presence of a hydroxyl group, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

(1S,5R,6R)-3-azabicyclo[3.2.0]heptan-6-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c8-6-1-4-2-7-3-5(4)6;/h4-8H,1-3H2;1H/t4-,5+,6-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMKPHELWJMSDHY-KJESCUSBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC2C1O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CNC[C@@H]2[C@@H]1O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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